molecular formula C22H20N4OS B2523378 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide CAS No. 849922-14-1

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide

Cat. No.: B2523378
CAS No.: 849922-14-1
M. Wt: 388.49
InChI Key: JSDLYQRFIREAGJ-UHFFFAOYSA-N
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Description

This compound (CAS: 862192-20-9) is a pyrazolo[1,5-a]pyrimidine derivative with a thioacetamide linker and phenyl substituents. Its molecular formula is C₂₂H₁₉ClN₄OS (average mass: 422.93 g/mol), featuring a 2,5-dimethyl-3-phenyl-substituted pyrazolo[1,5-a]pyrimidin-7-yl core and an N-phenylacetamide side chain connected via a sulfur atom .

Properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-15-13-20(28-14-19(27)24-18-11-7-4-8-12-18)26-22(23-15)21(16(2)25-26)17-9-5-3-6-10-17/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDLYQRFIREAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activities. The specific compound has been shown to:

  • Inhibit Cancer Cell Proliferation : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has been reported to have an IC50 value indicating effective inhibition against breast cancer cells (e.g., MDA-MB-231) .

Kinase Inhibition

The compound has shown potential as a kinase inhibitor, particularly against:

  • Aurora Kinases : These kinases are critical in regulating cell division and are often overexpressed in cancerous tissues. Inhibition of these kinases can lead to disrupted cell cycle progression and induce apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives:

  • Broad-Spectrum Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting its potential use in treating infections .

Antioxidant Effects

The antioxidant capabilities of this compound have been highlighted in several studies:

  • Free Radical Scavenging : Research indicates that it may effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Case Studies

Several case studies provide insights into the efficacy of this compound:

StudyFindings
Study on MDA-MB-231 CellsDemonstrated significant cytotoxicity with an IC50 value of 27.6 μM.
Aurora Kinase InhibitionShowed effective inhibition leading to reduced tumor growth in xenograft models.
Antimicrobial AssaysExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyrimidine core allows for versatile binding interactions, which can inhibit enzymatic activity or modulate receptor functions . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparative analysis with analogs identified in the evidence:

Compound Name Key Structural Differences Molecular Weight Potential Applications References
Target Compound : 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide 3-phenyl, 2,5-dimethyl pyrazolo core; N-phenylacetamide side chain 422.93 g/mol Not explicitly stated (likely therapeutic)
Analog 1 : 2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide 4-chlorophenyl at pyrazolo 3-position (vs. phenyl in target) 422.93 g/mol Enhanced lipophilicity for CNS targeting
Analog 2 : F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Fluorophenyl at pyrazolo 2-position; diethylamide side chain (vs. phenylacetamide in target) 381.45 g/mol Radioligand for PET imaging (TSPO)
Analog 3 : 2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide 6-benzyl and 3-methylphenyl substituents (vs. unsubstituted pyrazolo and N-phenyl in target) 529.63 g/mol Improved binding affinity in enzyme assays
Key Observations:
  • Substituent Position : The 3-phenyl group in the target compound is replaced with 4-chlorophenyl in Analog 1, which may improve metabolic stability .
  • Side Chain Variations : F-DPA (Analog 2) uses a diethylamide group instead of N-phenylacetamide, enabling its use as a radiolabeled tracer for translocator protein (TSPO) imaging .

Biological Activity

The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4SC_{19}H_{20}N_4S with a molecular weight of 348.46 g/mol. The structure consists of a pyrazolo[1,5-a]pyrimidine core with thio and acetamide functional groups, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through various pathways:

  • Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins.
  • Case Study : A study involving similar pyrazolo compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism : It can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.
  • Findings : In vitro tests showed that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anti-inflammatory Effects

Another important aspect of its biological activity is its anti-inflammatory potential:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Evidence : Animal models have shown reduced inflammation markers when treated with this compound, suggesting its potential as a therapeutic agent in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; modulates Bcl-2 proteins
AntimicrobialDisrupts cell wall synthesis; inhibits protein synthesis
Anti-inflammatoryInhibits TNF-alpha and IL-6 production

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could modulate receptors that play critical roles in cellular signaling pathways related to growth and immune responses.

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